

3-Chlorobenzophenone CAS number and physical properties

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Compound of Interest

Compound Name: 3-Chlorobenzophenone

Cat. No.: B110928

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An In-Depth Technical Guide to 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzophenone**, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and methods for its characterization.

Chemical Identity and Physical Properties

3-Chlorobenzophenone, with the CAS number 1016-78-0, is an aromatic ketone.^{[1][2][3]} It presents as a white to off-white or cream-colored crystalline powder.^[1] This compound is a crucial reagent in the preparation of various pharmaceuticals, including antitumor kinesin spindle protein inhibitors.

The key physical and chemical properties of **3-Chlorobenzophenone** are summarized in the table below for easy reference.

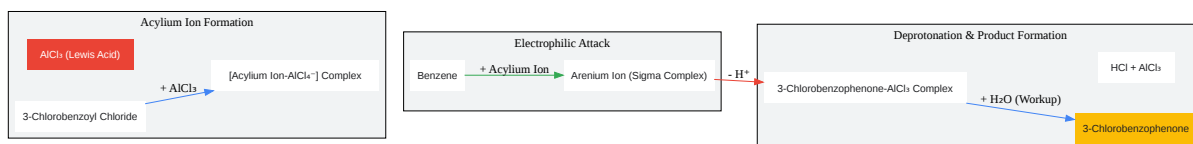
Property	Value	Source(s)
CAS Number	1016-78-0	[1][2][3]
Molecular Formula	C ₁₃ H ₉ ClO	[1]
Molecular Weight	216.66 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	81-87 °C	
Boiling Point	332 °C	
Solubility	Soluble in ethanol, ether, and acetone.	[4]

Synthesis of 3-Chlorobenzophenone via Friedel-Crafts Acylation

The primary method for the synthesis of **3-Chlorobenzophenone** is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. The aluminum chloride activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The benzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding **3-Chlorobenzophenone**.



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Friedel-Crafts acylation mechanism for the synthesis of **3-Chlorobenzophenone**.

Experimental Protocol

This protocol outlines the general procedure for the synthesis of **3-Chlorobenzophenone**.

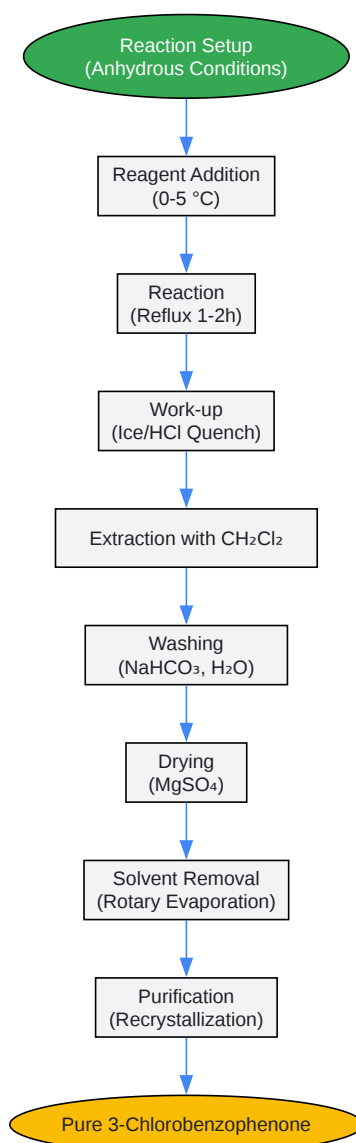
Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (moles)	Quantity (grams/mL)
3-Chlorobenzoyl Chloride	175.01	0.10	17.5 g
Benzene	78.11	0.50	44 mL
Anhydrous Aluminum Chloride	133.34	0.11	14.7 g
Dichloromethane (anhydrous)	-	-	100 mL
Hydrochloric Acid (conc.)	-	-	20 mL
Ice	-	-	100 g
Saturated Sodium Bicarbonate Solution	-	-	50 mL
Anhydrous Magnesium Sulfate	-	-	q.s.
Ethanol or Methanol (for recrystallization)	-	-	q.s.

Procedure:

- **Reaction Setup:** A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

- **Reagent Addition:** Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The mixture is cooled to 0-5 °C in an ice bath. A solution of 3-chlorobenzoyl chloride (17.5 g, 0.10 mol) in benzene (44 mL, 0.50 mol) is placed in the dropping funnel.
- **Reaction:** The solution of 3-chlorobenzoyl chloride and benzene is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for 1-2 hours to ensure the reaction goes to completion.[\[5\]](#)
- **Work-up:** The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[\[6\]](#) This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.
- **Extraction and Washing:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).[\[6\]](#)
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[\[6\]](#)
- **Purification:** The crude product is purified by recrystallization from ethanol or methanol to yield pure **3-Chlorobenzophenone**.[\[7\]](#)



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Experimental workflow for the synthesis and purification of **3-Chlorobenzophenone**.

Characterization

The identity and purity of the synthesized **3-Chlorobenzophenone** can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) disc or as a Nujol mull.[8][9][10] For a KBr disc, the sample is ground with dry KBr

and pressed into a transparent pellet.[8] For a Nujol mull, the finely ground sample is mixed with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[9][10]

Expected Absorptions: The IR spectrum of **3-Chlorobenzophenone** is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1680 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the sample is prepared by dissolving a small amount of the purified **3-Chlorobenzophenone** in a deuterated solvent, such as deuterated chloroform (CDCl_3).

Expected Spectra:

- ^1H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at a downfield chemical shift (typically $\delta > 190$ ppm), along with several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.

This guide provides essential technical information for researchers and professionals working with **3-Chlorobenzophenone**. Adherence to standard laboratory safety procedures is crucial when handling the chemicals and performing the reactions described.

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